10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is a chemical compound known for its unique structure and properties. It is often used as a light stabilizer in various industrial applications, particularly in coatings and inks. This compound helps prevent degradation caused by exposure to sunlight, making it valuable in maintaining the integrity of materials exposed to UV radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate typically involves the esterification of decanedioic acid with 1,2,2,3,6,6-hexamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the durability of materials exposed to UV radiation.
Biology: The compound’s stability properties make it useful in biological studies involving light-sensitive materials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to protect active pharmaceutical ingredients from degradation.
Wirkmechanismus
The mechanism by which 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate exerts its effects involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy as heat. This prevents the formation of free radicals that can cause degradation of the material. The compound’s molecular structure allows it to effectively absorb and stabilize UV radiation, protecting the underlying material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidinol
Uniqueness
10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is unique due to its specific molecular structure, which provides enhanced stability and UV absorption properties compared to similar compounds. Its ability to form stable ester bonds and its high resistance to photodegradation make it particularly valuable in applications requiring long-term exposure to sunlight .
Eigenschaften
Molekularformel |
C21H38NO4- |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
10-(1,2,2,3,6,6-hexamethylpiperidin-4-yl)oxy-10-oxodecanoate |
InChI |
InChI=1S/C21H39NO4/c1-16-17(15-20(2,3)22(6)21(16,4)5)26-19(25)14-12-10-8-7-9-11-13-18(23)24/h16-17H,7-15H2,1-6H3,(H,23,24)/p-1 |
InChI-Schlüssel |
BLAVTCXLVOGPEW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(CC(N(C1(C)C)C)(C)C)OC(=O)CCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.